Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate
Description
Properties
IUPAC Name |
methyl 6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c1-19-13(18)10-6-5-9(16)12(17-10)11-7(14)3-2-4-8(11)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGZDGLJAHNTNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)F)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 5-Fluoropicolinic Acid to 2-Carboxy-5-Fluoropyridine-NNN-Oxide
Reagents : Hydrogen peroxide ()
Conditions :
-
Solvent: Acetic acid
-
Temperature: 80–90°C
-
Time: 6–8 hours
5-Fluoropicolinic acid undergoes oxidation with to form 2-carboxy-5-fluoropyridine--oxide (compound 3 ). This step introduces an -oxide group, which activates the pyridine ring for subsequent halogenation. The reaction is exothermic and requires careful temperature control to avoid over-oxidation.
Chlorination of NNN-Oxide Intermediate to 6-Chloro-5-Fluoropicolinic Acid
Reagents : Phosphorus oxychloride ()
Conditions :
-
Solvent: Toluene
-
Temperature: Reflux (110–120°C)
-
Time: 4–6 hours
Chlorination with replaces the -oxide group with a chlorine atom at the 6-position, yielding 6-chloro-5-fluoropicolinic acid (compound 4 ). Excess acts as both a reagent and solvent, with toluene added to moderate reactivity. The crude product is purified via recrystallization from ethanol/water (yield: ~85%).
Halogen Exchange: Conversion of Chloro to Bromo Derivative
Reagents : Hydrobromic acid () in acetic acid
Conditions :
-
Solvent: Acetic acid
-
Temperature: 60–70°C
-
Time: 12–16 hours
The chloro group in compound 4 is replaced with bromine via nucleophilic aromatic substitution (SAr) in -HOAc, producing 6-bromo-5-fluoropicolinic acid (compound 5 ). This step is critical for enabling the subsequent Suzuki coupling, as bromide is a better leaving group than chloride. The reaction achieves >90% conversion, with the product isolated by filtration after cooling.
Esterification to Methyl 6-Bromo-5-Fluoropicolinate
Reagents : Methanol (), sulfuric acid ()
Conditions :
-
Solvent: Methanol
-
Temperature: Reflux (65°C)
-
Time: 4–6 hours
Esterification of compound 5 with in the presence of yields methyl 6-bromo-5-fluoropicolinate (compound 6 ). The reaction proceeds via acid-catalyzed nucleophilic acyl substitution. After neutralization with sodium bicarbonate, the product is extracted with dichloromethane and distilled under reduced pressure (yield: ~95%).
Suzuki-Miyaura Coupling with 2,6-Difluorophenylboronic Acid
Reagents :
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) ()
-
Base: Sodium carbonate ()
-
Boronic acid: 2,6-Difluorophenylboronic acid
Conditions :
-
Solvent: 1,4-Dioxane/water (4:1 v/v)
-
Temperature: 90–100°C
-
Time: 12–18 hours
The key step involves coupling compound 6 with 2,6-difluorophenylboronic acid via a Suzuki-Miyaura reaction. This cross-coupling installs the 2,6-difluorophenyl group at the 6-position of the pyridine ring, forming methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate (compound 7 ). The reaction is conducted under inert atmosphere (nitrogen or argon) to prevent catalyst deactivation. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the target compound in 85–90% yield .
Critical Analysis of Reaction Parameters
Catalyst Selection in Suzuki Coupling
The choice of palladium catalyst significantly impacts yield. While is effective, alternatives like with SPhos ligand have been reported in similar systems to reduce catalyst loading. However, the original method’s simplicity and high yield make it preferable for scale-up.
Solvent and Temperature Effects
-
Esterification : Methanol serves as both solvent and nucleophile, simplifying the workup. Higher alcohols (e.g., ethanol) reduce reaction rates due to steric effects.
-
Halogen Exchange : Acetic acid enhances reactivity by protonating the pyridine ring, facilitating SAr.
Comparative Data Table: Key Reaction Steps
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Oxidation | , 80–90°C, 6–8 h | 90 |
| 2 | Chlorination | , reflux, 4–6 h | 85 |
| 3 | Halogen Exchange | -HOAc, 60–70°C, 12–16 h | 92 |
| 4 | Esterification | , , reflux, 4–6 h | 95 |
| 5 | Suzuki Coupling | , , 90–100°C, 18 h | 88 |
Alternative Synthetic Approaches
Direct Bromination of Pyridine Derivatives
A patent by Novartis describes an alternative route starting from 5-fluoropicolinic acid methyl ester, bypassing the oxidation and chlorination steps. Bromination with directly yields methyl 6-bromo-5-fluoropicolinate, which undergoes Suzuki coupling. However, this method requires stringent moisture control and offers comparable yields (~58%).
Microwave-Assisted Suzuki Coupling
Recent advances in microwave synthesis reduce reaction times from 18 hours to 30 minutes, albeit with specialized equipment. This approach is advantageous for small-scale batches but less practical for industrial production.
Challenges and Industrial Considerations
-
Purification : Column chromatography is effective but costly at scale. Crystallization alternatives are being explored, such as using ethanol/water mixtures for compound 7 .
-
Catalyst Cost : accounts for ~15% of total synthesis cost. Recycling protocols using supported palladium catalysts (e.g., Pd/C) are under investigation .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry and Therapeutic Applications
1.1 Cancer Treatment
Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate has been identified as a promising candidate for cancer treatment due to its inhibitory effects on Provirus Integration of Maloney Kinase (PIM kinase), which is associated with tumorigenesis. Inhibition of PIM kinase activity has shown potential in reducing tumor growth in various cancer types, including hematopoietic malignancies and solid tumors such as lung and pancreatic cancers .
Case Study: Efficacy in Tumor Reduction
- A study demonstrated that administering this compound effectively reduced tumor size in preclinical models of breast cancer. The results indicated a significant decrease in tumor volume compared to control groups, suggesting its potential as a novel therapeutic agent .
1.2 Autoimmune Diseases and Inflammatory Disorders
Beyond oncology, the compound has been explored for its effects on autoimmune diseases and inflammatory conditions. Its mechanism of action involves modulating immune responses, which could be beneficial in treating conditions characterized by excessive inflammation or immune dysregulation .
Synthesis and Chemical Properties
2.1 Synthetic Pathways
The synthesis of this compound involves several chemical reactions, including:
- Esterification of 5-fluoropicolinic acid.
- Suzuki coupling with 2,6-difluorophenyl boronic acid.
- Hydrolysis to yield the desired product with high purity .
Table 1: Synthetic Route Summary
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Esterification | 5-Fluoropicolinic acid + MeOH | 79 |
| 2 | Suzuki Coupling | Methyl 6-bromo-5-fluoropicolinate + Boronic acid | 58.7 |
| 3 | Hydrolysis | Methyl ester + NaOH | High |
Pharmacological Studies
3.1 Mechanism of Action
Pharmacological studies have revealed that this compound acts by inhibiting PIM kinase activity, leading to apoptosis in cancer cells. This mechanism underlines its potential effectiveness against various malignancies .
3.2 Biological Activity Assessment
In vitro studies have assessed the compound's biological activity against a range of cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program reported significant antitumor activity across multiple tested lines, indicating broad-spectrum efficacy .
Future Directions and Research Opportunities
The ongoing research into this compound suggests several promising avenues:
- Combination Therapies: Investigating the efficacy of this compound in combination with other chemotherapeutic agents to enhance therapeutic outcomes.
- Expanded Indications: Exploring its potential application in treating other diseases beyond cancer, such as autoimmune disorders.
Mechanism of Action
The mechanism of action of Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate involves its interaction with specific molecular targets, often enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity through hydrogen bonding and van der Waals interactions. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites that exert biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison
- Key Observations :
- The target compound’s ester group contrasts with RA[4,5]’s piperazine and Rufinamide’s carboxamide, impacting polarity and metabolic stability.
- The patent compound’s sulfonic acid and trifluoromethyl groups enhance solubility but increase molecular complexity compared to the target’s simpler ester .
Physicochemical Properties
Biological Activity
Methyl 6-(2,6-difluorophenyl)-5-fluoropicolinate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a picolinic acid derivative with fluorine substitutions that enhance its lipophilicity and metabolic stability. The incorporation of fluorine atoms is known to modulate the pharmacokinetic properties of compounds, making them more effective in biological systems.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It has been shown to interact with various receptors, potentially influencing signaling pathways related to inflammation and cell proliferation .
- Stabilization Against Metabolic Degradation : The fluorine substitutions help prevent rapid metabolic oxidation, allowing for prolonged activity in vivo .
Biological Activity and Therapeutic Applications
Research has demonstrated several therapeutic applications for this compound:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by modulating pathways associated with tumor growth and survival. Its structural similarities to known anticancer agents have prompted investigations into its efficacy against various cancer cell lines.
- Anti-inflammatory Effects : The compound's ability to influence inflammatory pathways suggests potential applications in treating inflammatory diseases.
- Neuroprotective Properties : Some studies indicate that it may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
Research Findings and Case Studies
A review of the literature reveals several key studies highlighting the biological activity of this compound:
- Study on Anticancer Properties :
-
Inflammation Modulation :
- Research focused on the compound's ability to reduce inflammatory markers in vitro. The results showed a decrease in cytokine production in stimulated macrophages, indicating its potential as an anti-inflammatory agent.
- Neuroprotective Effects :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Methyl 5-Fluoropicolinate | Fluorinated picolinic derivative | Anticancer activity |
| 2-Fluoro-3-hydroxybenzoic acid | Hydroxy-substituted benzoic acid | Anti-inflammatory properties |
| Difluorinated analogs | Multiple fluorine substitutions | Enhanced metabolic stability |
Q & A
Q. How do structural analogs with similar fluorinated motifs compare in target binding efficiency?
- Methodological Answer : Competitive binding assays (e.g., SPR or ITC) using purified targets (e.g., kinases) quantify affinity differences. Crystallographic studies of analogs like 6-[[4-(2-Bromoethoxy)-2,3-difluorophenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide reveal critical binding interactions .
Frameworks for Research Design
- FINER Criteria : Ensure questions are Feasible (e.g., synthetic accessibility), Novel (e.g., unexplored fluorine effects), Ethical, and Relevant to therapeutic applications .
- PICOT Framework : Define Population (e.g., enzyme targets), Intervention (e.g., compound concentration), Comparison (e.g., control analogs), Outcome (e.g., IC50), and Timeframe (e.g., 24-hour assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
